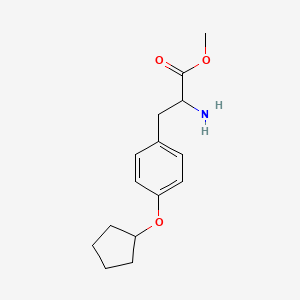

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate

Description

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate is a chiral amino acid ester featuring a cyclopentyloxy substituent on the phenyl ring. This compound belongs to a class of structurally diverse phenylalanine derivatives, often utilized as intermediates in pharmaceutical synthesis. The cyclopentyloxy group likely enhances lipophilicity and steric bulk compared to simpler alkoxy substituents, influencing bioavailability and metabolic stability .

Properties

IUPAC Name |

methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-15(17)14(16)10-11-6-8-13(9-7-11)19-12-4-2-3-5-12/h6-9,12,14H,2-5,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJISQHQKOBFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OC2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid derivative. One common method is the reaction of 2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate salts, respectively.

Example Reaction Pathway :

-

Acidic Hydrolysis : Produces 2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid.

-

Basic Hydrolysis : Forms the sodium/potassium salt of the acid .

Amino Group Reactions

The primary amine (–NH₂) can undergo:

-

Acylation : Reaction with acetyl chloride to form an amide.

-

Alkylation : Formation of secondary or tertiary amines with alkyl halides.

-

Oxidation : Conversion to nitro or imine groups under oxidative conditions (e.g., H₂O₂) .

Example Acylation :

Ether Cleavage

The cyclopentyloxy group may undergo acid-catalyzed cleavage (e.g., with HBr) to yield a phenol derivative and cyclopentanol:

Electrophilic substitution (e.g., nitration) at the aromatic ring is also plausible, though steric hindrance from the cyclopentyl group may influence regioselectivity .

Reduction Reactions

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol:

-

Nitro Group Reduction (if present in derivatives): Catalytic hydrogenation converts nitro to amine .

Stability and Degradation

-

Hydrolytic Instability : The ester and ether groups may degrade under prolonged exposure to moisture or extreme pH.

-

Oxidative Sensitivity : The amine and ether moieties could oxidize under strong oxidizing conditions.

Research Gaps and Recommendations

Existing literature focuses on nitro- and hydroxyl-substituted analogs (e.g., ). For the cyclopentyloxy derivative, experimental studies are required to:

-

Characterize reaction kinetics under varying conditions.

-

Explore catalytic systems for selective transformations.

-

Validate stability in biological or industrial environments.

Scientific Research Applications

Pharmacological Studies

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate has been investigated for its potential therapeutic effects, particularly in:

- Neuropharmacology : The compound may exhibit properties that modulate neurotransmitter systems, making it a candidate for studying neurological disorders.

- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound could influence serotonin pathways, indicating potential use in treating depression .

Chemical Biology

This compound serves as a valuable building block in the synthesis of more complex molecules for:

- Drug Development : Its structure allows for modifications that can enhance biological activity or reduce side effects.

- Targeted Delivery Systems : Research is ongoing into using derivatives for targeted delivery of therapeutic agents to specific tissues or cells .

Material Science

The unique properties of this compound allow it to be explored in:

- Polymer Chemistry : As a monomer or additive in the development of new materials with specific mechanical or thermal properties.

- Nanotechnology : Investigated for its role in creating nanoscale devices or materials with enhanced functionalities .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of similar compounds showed promising results in modulating serotonin levels, suggesting that this compound may have similar effects. Researchers utilized behavioral assays to assess changes in mood-related behaviors in animal models.

Case Study 2: Synthesis and Application in Drug Development

Another research project detailed the synthesis of this compound as part of a library for drug discovery aimed at developing new antidepressants. The study highlighted the importance of structural modifications on biological activity, leading to several promising candidates for further testing.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance its binding affinity to certain targets, leading to altered biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Differences

Key Observations:

- Cyclopentyloxy vs. Nitro (): The nitro group in the 4-nitrophenyl derivative increases polarity and reactivity, enabling reduction to aminophenyl intermediates. In contrast, the cyclopentyloxy group may enhance lipid solubility, favoring membrane permeability.

- Cyclopentyloxy vs. Hydroxy () : The hydroxy substituent in the benzyl ester derivative allows hydrogen bonding, impacting crystallization behavior. Cyclopentyloxy’s bulk may hinder crystallization but improve metabolic stability.

- Cyclopentyloxy vs.

Biological Activity

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate is a compound of interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can affect mood and cognitive functions, suggesting potential applications in treating depression and anxiety disorders.

- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation. This property is particularly relevant for conditions like arthritis and other inflammatory diseases.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage and may have implications in aging and neurodegenerative diseases.

Biological Activity Overview

Case Studies and Research Findings

- Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .

- Anti-inflammatory Properties : In vitro experiments revealed that the compound effectively reduced the secretion of TNF-alpha and IL-6 from activated macrophages, indicating its role as a potential anti-inflammatory agent .

- Neuroprotection : Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against beta-amyloid-induced toxicity in neuronal cell lines, suggesting its potential use in Alzheimer's disease treatment strategies .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are critical. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic: What synthetic routes are most effective for preparing Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via esterification of the corresponding carboxylic acid or through a multi-step sequence involving:

Coupling of cyclopentyloxybenzaldehyde with a glycine equivalent (e.g., via Strecker synthesis or reductive amination).

Esterification using methanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions .

Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Purity ≥95% can be confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced: How can conflicting crystallographic data on stereochemistry be resolved for this compound?

Methodological Answer:

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. Key steps include:

Data collection at low temperature (e.g., 100 K) to reduce thermal motion.

Twinned data analysis using SHELXD for structure solution and SHELXL for refinement, with attention to Flack parameters to confirm absolute configuration .

Validation via R-factor convergence (<5%) and cross-checking with NMR-derived NOE correlations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amine proton (δ 1.5–2.5 ppm), ester carbonyl (δ 170–175 ppm), and cyclopentyloxy aromatic coupling (δ 6.8–7.2 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.

- IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and amine N-H (~3350 cm⁻¹) .

Advanced: How can researchers address discrepancies in solubility data across different solvent systems?

Methodological Answer:

Thermodynamic Analysis : Measure solubility in DMSO, ethanol, and water at 25°C using gravimetric or UV-Vis methods.

Hansen Solubility Parameters : Calculate δD, δP, δH to model solvent compatibility .

Co-solvency Studies : Optimize DMSO/water mixtures for biological assays, noting that >10% DMSO may disrupt membrane integrity .

Basic: What are common impurities in this compound, and how are they quantified?

Methodological Answer:

- Impurities : Hydrolysis byproducts (e.g., free carboxylic acid) or residual starting materials (e.g., 4-cyclopentyloxyphenylpropanoic acid).

- Detection : Use EP/ICH guidelines with HPLC (C18 column, 0.1% TFA in acetonitrile/water, λ = 254 nm). Limit of Quantification (LOQ) should be <0.1% .

Advanced: What in vitro models are suitable for evaluating its anti-inflammatory activity?

Methodological Answer:

THP-1 Monocyte/Macrophage Model : Differentiate cells with PMA, then treat with LPS to induce cytokines (IL-6, TNF-α). Measure inhibition via ELISA .

NF-κB Translocation Assay : Use immunofluorescence or luciferase reporters in HEK293 cells transfected with NF-κB response elements.

Dose-Response Analysis : IC₅₀ values should be calculated with nonlinear regression (e.g., GraphPad Prism) .

Basic: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

Chiral Chromatography : Use CHIRALPAK® columns (e.g., IA or IB) with hexane/isopropanol gradients.

Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Optical Rotation : Confirm [α]D²⁵ values against literature standards (e.g., +15° to +25° for (S)-enantiomer) .

Advanced: How does the cyclopentyloxy moiety influence metabolic stability?

Methodological Answer:

In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates.

LogP Calculations : Predict lipophilicity (e.g., ChemDraw) to correlate with membrane permeability. Cyclopentyloxy increases logP by ~1.5 units vs. methoxy analogs, enhancing bioavailability but risking hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.